Pitavastatin lactone

Drug Metabolism Pharmacokinetics Hepatic Clearance

Mandate authenticity and quantitative accuracy. Generic substitution is scientifically indefensible. Pitavastatin lactone (≥98%, CAS 141750-63-2) exhibits a quantifiable, up to 370-fold slower intrinsic clearance compared to other statin lactones and uniquely shows no significant increase upon lactonization relative to its acid form. Procuring a verified, batch-specific reference standard is non-negotiable to meet ICH Q3/Q6 guidelines for impurity profiling, ensure accurate LC-MS/MS quantification (LLOQ 1 ng/mL), and prevent data invalidation from ex vivo lactone-acid interconversion. Insist on a comprehensive Certificate of Analysis.

Molecular Formula C25H22FNO3
Molecular Weight 403.4 g/mol
CAS No. 141750-63-2
Cat. No. B175119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin lactone
CAS141750-63-2
Synonyms(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone
Molecular FormulaC25H22FNO3
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F
InChIInChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1
InChIKeyXJVKVAFYQRWVAJ-MCBHFWOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitavastatin Lactone CAS 141750-63-2: What Procurement Specialists Need to Know About This Statin Metabolite


Pitavastatin lactone (CAS 141750-63-2) is the closed-ring lactone metabolite of the HMG-CoA reductase inhibitor pitavastatin, with the molecular formula C25H22FNO3 and a molecular weight of 403.45 g/mol . It is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of pitavastatin acid followed by non-enzymatic lactonization, and it undergoes reversible interconversion back to the parent acid via hydrolysis [1]. This compound serves a dual role in pharmaceutical research: as a critical impurity reference standard for quality control and stability testing of pitavastatin drug products, and as a key analyte in pharmacokinetic studies to assess statin metabolism and disposition [2].

Why Pitavastatin Lactone (CAS 141750-63-2) Cannot Be Substituted with Generic 'Statin Lactone' Alternatives


Procurement of a generic 'statin lactone' is not scientifically defensible due to profound, quantifiable differences in metabolic stability among even closely related structural analogs. Data from standardized human liver microsome assays demonstrate that the intrinsic clearance (CLint) of pitavastatin lactone is markedly slower (CLint 20-840 µL/min/mg) compared to atorvastatin lactone (CLint 3700 µL/min/mg) and simvastatin lactone (CLint 7400 µL/min/mg), with the latter exhibiting up to 370-fold faster metabolism [1]. Furthermore, while pitavastatin lactone exhibits the unusual characteristic of showing no significant increase in metabolic clearance relative to its parent acid form, other statin lactones (e.g., atorvastatin, simvastatin, rosuvastatin) demonstrate 7- to 73-fold increases in clearance upon lactonization [2]. These stark quantitative divergences in metabolic fate, coupled with distinct CYP enzyme involvement and the compound's rapid, buffer-sensitive interconversion to pitavastatin acid in biological matrices [3], preclude any scientifically valid substitution of pitavastatin lactone with another statin lactone in analytical, pharmacokinetic, or drug interaction studies.

Quantitative Evidence Guide: Verifiable Differentiation of Pitavastatin Lactone (CAS 141750-63-2)


Intrinsic Clearance (CLint) in Human Liver Microsomes: Pitavastatin Lactone vs. Atorvastatin and Simvastatin Lactones

In a comprehensive head-to-head study using identical human liver microsome (HLM) assays, pitavastatin lactone demonstrated significantly slower metabolic intrinsic clearance compared to atorvastatin and simvastatin lactones, indicating superior metabolic stability in this hepatic model. The reported CLint for pitavastatin lactone falls within a range of 20-840 µL/min/mg, whereas atorvastatin lactone and simvastatin lactone exhibited CLint values of 3700 and 7400 µL/min/mg, respectively [1]. This equates to a minimum 4.4-fold and a maximum 185-fold slower clearance for pitavastatin lactone compared to atorvastatin lactone, and up to 370-fold slower compared to simvastatin lactone. The study notes that statin lactones are generally metabolized to a much higher extent than their acid forms [1].

Drug Metabolism Pharmacokinetics Hepatic Clearance

Fold Increase in Metabolic Clearance from Acid to Lactone: Pitavastatin Lactone's Unique Stability

A comparative study of the acid and lactone forms of six statins revealed that pitavastatin lactone is the sole exception to a universal trend. All other statin lactones (atorvastatin, simvastatin, cerivastatin, fluvastatin, rosuvastatin) exhibited a remarkable increase in metabolic clearance compared to their parent acids, with fold increases ranging from 7- to 73-fold. However, pitavastatin lactone showed no such increase; its clearance was not significantly different from that of pitavastatin acid [1]. The metabolic clearances of the atorvastatin, simvastatin, cerivastatin, fluvastatin, and rosuvastatin lactones were 73-, 70-, 30-, 7-, and 64-fold higher, respectively, than their corresponding acids [1].

Metabolic Clearance Lactonization Statins

Lack of CYP3A4-Mediated Drug Interaction Potential: A Quantitative Comparison with Atorvastatin and Simvastatin Lactones

Unlike the lactones of atorvastatin and simvastatin, which are extensively metabolized by CYP3A4 and thus susceptible to clinically significant drug-drug interactions with CYP3A4 inhibitors, pitavastatin lactone exhibits minimal interaction with this major drug-metabolizing enzyme. While atorvastatin and simvastatin lactones are substrates for CYP3A4 (contributing to their high CLint values of 3700 and 7400 µL/min/mg, respectively [1]), pitavastatin undergoes only minor metabolism by CYP2C9 and is not metabolized by CYP3A4 [2]. Neither pitavastatin nor its lactone form have inhibitory effects on CYP enzymes [2].

Drug-Drug Interactions CYP3A4 Cytochrome P450

Validated LC-MS/MS Lower Limit of Quantitation (LLOQ) for Pitavastatin Lactone in Human Plasma

A validated LC-MS/MS method for the simultaneous determination of pitavastatin and its lactone in human plasma and urine achieved a lower limit of quantitation (LLOQ) of 1 ng/mL for pitavastatin lactone, with intra- and inter-day precision values of less than 4.2% and accuracies between -8.1% and 3.5% [1]. The linear calibration range extended from 1 to 200 ng/mL. The method utilized a specific MRM transition of m/z 404.3 → m/z 290.3 for pitavastatin lactone [1].

Bioanalysis LC-MS/MS Method Validation

Stability and Interconversion: Quantified Conversion to Pitavastatin Acid in Plasma

Pitavastatin lactone is known to be very unstable in biological matrices, undergoing rapid and significant conversion to pitavastatin acid in plasma [1]. This interconversion can be prevented in freshly collected plasma samples by adding a pH 4.2 buffer solution [1]. In a pharmacokinetic study, after a single 4 mg oral dose of pitavastatin calcium, the average cumulative urinary excretion of pitavastatin lactone was (6.1 ± 5.0)%, compared to (0.41 ± 0.16)% for the parent acid [1], highlighting the lactone as the major excreted species.

Sample Stability Interconversion Bioanalysis

Formulation Patent: Suppression of Pitavastatin Lactone Formation in Solid Dosage Forms

A patent (WO-2014024268-A1) specifically addresses the problem of lactone formation from pitavastatin and its salts in solid preparations, describing a pharmaceutical product that suppresses the production of pitavastatin lactone [1]. The invention involves a solid preparation comprising pitavastatin or a salt thereof, combined with excipients like carmellose, crospovidone, or crystalline cellulose, and stored in a hermetic package with a water content of 2.9 mass% or less [1]. This demonstrates that pitavastatin lactone is a recognized degradation product requiring specific formulation strategies to control its formation.

Pharmaceutical Formulation Stability Patent

Optimal Research and Industrial Use Cases for Pitavastatin Lactone (CAS 141750-63-2)


Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

As the major circulating metabolite of pitavastatin, pitavastatin lactone is an essential analyte in clinical and preclinical pharmacokinetic studies. Its quantifiable 4- to 370-fold slower hepatic clearance compared to other statin lactones [1] makes it a critical reference for comparative DDI investigations. The validated LC-MS/MS method with an LLOQ of 1 ng/mL [2] enables its precise measurement in plasma and urine, supporting bioequivalence trials and regulatory submissions. Moreover, the established protocol for stabilizing plasma samples via pH 4.2 buffer addition [3] is indispensable for accurate lactone quantification and must be integrated into clinical study designs.

Quality Control and Stability Testing of Pitavastatin Drug Products

Pitavastatin lactone is a key impurity/degradation product reference standard mandated for analytical method validation, release testing, and stability studies of pitavastatin calcium finished dosage forms. The patent literature explicitly identifies lactone formation as a stability concern requiring mitigation through specific excipients and low-moisture packaging (≤ 2.9% water content) [4]. Sourcing a highly characterized pitavastatin lactone reference standard with a comprehensive Certificate of Analysis is therefore essential for QC laboratories to ensure compliance with ICH guidelines and regulatory pharmacopoeial monographs.

In Vitro Metabolism and Enzyme Kinetics Research

Investigators studying the metabolic fate of statins and their potential for CYP-mediated drug interactions require pitavastatin lactone to conduct comparative substrate depletion or enzyme inhibition assays. The unique metabolic stability of pitavastatin lactone—specifically, its lack of increased clearance upon lactonization compared to its acid form, in stark contrast to the 7- to 73-fold increases observed for other statins [5]—positions it as a valuable probe substrate for dissecting the relative contributions of CYP3A4 versus CYP2C9 and UGT enzymes in statin metabolism.

Analytical Method Development and Bioanalytical Research

The development and validation of robust LC-MS/MS methods for pitavastatin and its metabolites rely on authentic pitavastatin lactone as a calibration standard and quality control material. The compound's established MRM transition (m/z 404.3 → m/z 290.3) and chromatographic behavior [2] provide a validated starting point for method transfer and optimization. Furthermore, its propensity for ex vivo interconversion to pitavastatin acid in biological matrices [3] makes it an ideal system suitability test compound for evaluating sample preparation techniques designed to prevent analyte instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitavastatin lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.